molecular formula C15H15ClN2O2S B252342 N-(3-{[(3-chlorophenyl)carbonyl]amino}propyl)thiophene-2-carboxamide

N-(3-{[(3-chlorophenyl)carbonyl]amino}propyl)thiophene-2-carboxamide

Cat. No. B252342
M. Wt: 322.8 g/mol
InChI Key: VKUMFWSCXJVPHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-{[(3-chlorophenyl)carbonyl]amino}propyl)thiophene-2-carboxamide is a synthetic compound that has been studied for its potential applications in scientific research. This compound is also known as CCT251545 and is a selective inhibitor of the protein kinase WEE1, which plays a key role in regulating the cell cycle. In

Mechanism of Action

N-(3-{[(3-chlorophenyl)carbonyl]amino}propyl)thiophene-2-carboxamide inhibits the activity of WEE1, which is a protein kinase that plays a key role in regulating the cell cycle. WEE1 phosphorylates and inactivates the cyclin-dependent kinase 1 (CDK1), which is required for entry into mitosis. Inhibition of WEE1 leads to the activation of CDK1 and premature entry into mitosis, which can result in DNA damage and cell death.
Biochemical and Physiological Effects:
N-(3-{[(3-chlorophenyl)carbonyl]amino}propyl)thiophene-2-carboxamide has been shown to sensitize cancer cells to DNA-damaging agents such as chemotherapy and radiation therapy in preclinical studies. This compound has also been shown to induce DNA damage and cell death in cancer cells. However, the biochemical and physiological effects of N-(3-{[(3-chlorophenyl)carbonyl]amino}propyl)thiophene-2-carboxamide in normal cells are not well understood.

Advantages and Limitations for Lab Experiments

N-(3-{[(3-chlorophenyl)carbonyl]amino}propyl)thiophene-2-carboxamide is a selective inhibitor of WEE1 and has been shown to sensitize cancer cells to DNA-damaging agents in preclinical studies. This compound has advantages in that it is selective for WEE1 and does not inhibit other protein kinases. However, the limitations of this compound include its potential toxicity and lack of selectivity in normal cells.

Future Directions

There are several future directions for the study of N-(3-{[(3-chlorophenyl)carbonyl]amino}propyl)thiophene-2-carboxamide. One direction is to further investigate the biochemical and physiological effects of this compound in normal cells. Another direction is to explore the potential of this compound in combination with other DNA-damaging agents for the treatment of cancer. Additionally, the development of more selective inhibitors of WEE1 could lead to the identification of new therapeutic targets for cancer treatment.

Synthesis Methods

The synthesis of N-(3-{[(3-chlorophenyl)carbonyl]amino}propyl)thiophene-2-carboxamide involves the reaction of 3-chlorobenzoyl chloride with 3-aminopropylthiophene-2-carboxamide in the presence of a base such as triethylamine. The reaction proceeds through an amide bond formation and yields the desired product in good yield.

Scientific Research Applications

N-(3-{[(3-chlorophenyl)carbonyl]amino}propyl)thiophene-2-carboxamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. WEE1 is a protein kinase that plays a key role in regulating the cell cycle, and its inhibition has been shown to sensitize cancer cells to DNA-damaging agents such as chemotherapy and radiation therapy. N-(3-{[(3-chlorophenyl)carbonyl]amino}propyl)thiophene-2-carboxamide is a selective inhibitor of WEE1 and has been shown to sensitize cancer cells to DNA-damaging agents in preclinical studies.

properties

Molecular Formula

C15H15ClN2O2S

Molecular Weight

322.8 g/mol

IUPAC Name

N-[3-[(3-chlorobenzoyl)amino]propyl]thiophene-2-carboxamide

InChI

InChI=1S/C15H15ClN2O2S/c16-12-5-1-4-11(10-12)14(19)17-7-3-8-18-15(20)13-6-2-9-21-13/h1-2,4-6,9-10H,3,7-8H2,(H,17,19)(H,18,20)

InChI Key

VKUMFWSCXJVPHG-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)C(=O)NCCCNC(=O)C2=CC=CS2

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NCCCNC(=O)C2=CC=CS2

Origin of Product

United States

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